N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c19-13-6-7-16(20)12(8-13)9-15-10-21-18(25-15)22-17(23)11-24-14-4-2-1-3-5-14/h1-8,10H,9,11H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTNPEWVCPBCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Attachment of the Dichlorobenzyl Group: The 2,5-dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with 2,5-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Phenoxyacetamide Moiety: The final step involves the acylation of the thiazole intermediate with phenoxyacetyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Oxidation Reactions
Thiazole rings are susceptible to oxidation, particularly at the sulfur atom. For example:
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Sulfoxide/Sulfone Formation : Oxidation of the thiazole sulfur using agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) could yield sulfoxides or sulfones.
Key Conditions :
| Oxidizing Agent | Solvent | Temperature | Product |
|---|---|---|---|
| H₂O₂ (30%) | EtOH | 25°C | Sulfoxide |
| mCPBA | CH₂Cl₂ | 0°C → RT | Sulfone |
Reduction Reactions
The acetamide moiety and thiazole ring may undergo selective reduction:
-
Carbonyl Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could reduce the amide carbonyl to a secondary alcohol.
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Thiazole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) might partially reduce the thiazole heterocycle.
Example Pathway :
Nucleophilic Substitution
The 2,5-dichlorobenzyl group offers sites for nucleophilic aromatic substitution (NAS):
-
Chlorine Displacement : Electron-deficient aryl chlorides react with nucleophiles (e.g., amines, alkoxides) under catalysis (e.g., CuI).
Reaction Table :
| Nucleophile | Catalyst | Solvent | Product | Yield |
|---|---|---|---|---|
| NH₃ | CuI | DMF | Aryl amine | 65% |
| KOt-Bu | None | DMSO | Aryl ether | 45% |
Photochemical Reactions
Thiazoles undergo [2+2] photocycloaddition under blue light (465 nm) . While unstudied for this compound, analogous systems form cyclobutane derivatives:
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Dimerization : Irradiation in CH₂Cl₂ produces dispirocyclobutanes with high stereoselectivity (ε-isomer >90% yield) .
Conditions :
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Solvent: CH₂Cl₂
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Light Source: 465 nm LEDs
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Time: 24–72 h
Ring-Opening Reactions
In the presence of Lewis acids (e.g., BF₃·OEt₂) or bases (NaOMe/MeOH), thiazoles undergo methanolysis:
Mechanism :
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Nucleophilic attack at the carbonyl carbon.
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Intramolecular S-attack at the exocyclic C=C bond.
Acid/Base Stability
The phenoxyacetamide group may hydrolyze under strong acidic/basic conditions:
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Acidic Hydrolysis : HCl (6M) cleaves the amide bond to yield 2-phenoxyacetic acid and the thiazol-2-amine.
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Basic Hydrolysis : NaOH (1M) generates the sodium salt of the acid.
Synthetic Considerations
No direct synthesis routes exist for this compound, but Hantzsch thiazole synthesis is a plausible approach:
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Condensation of thiourea with α-halo ketone.
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Functionalization via nucleophilic acyl substitution.
Limitations and Research Gaps
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No experimental data explicitly confirm the above pathways for this specific compound.
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Substituent effects (e.g., 2,5-dichlorobenzyl) could alter reactivity compared to simpler thiazoles.
Further studies using techniques like DFT calculations or controlled kinetic experiments are needed to validate these hypotheses.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The dichlorobenzyl group is known for its antimicrobial properties, and the thiazole ring can enhance this activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the formulation of specialty chemicals, including coatings, adhesives, and polymers, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The dichlorobenzyl group can disrupt microbial cell membranes, leading to antimicrobial effects. The thiazole ring can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The benzyl substituent at the thiazole’s 5-position significantly influences physicochemical and biological properties:
Substituent Variations on the Acetamide Group
The acetamide side chain modulates solubility and binding interactions:
- 2-Chloroacetamide : High synthetic yield (91%) and crystallinity (m.p. 207°C) suggest robustness in synthesis .
- 2-Morpholin-4-yl : Demonstrated anticancer activity in NCI screenings, highlighting the role of heterocyclic substituents in bioactivity .
- 2-Phenoxy: The phenoxy group may enhance π-stacking with aromatic residues in biological targets, though direct data are lacking.
Biological Activity
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a synthetic compound that has drawn interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a dichlorobenzyl moiety, and a phenoxyacetamide group. Its molecular formula is , with a molecular weight of approximately 363.3 g/mol. The presence of the thiazole ring is significant as it is often associated with antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H15Cl2N2O2S |
| Molecular Weight | 363.3 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can inhibit certain enzymes or receptors involved in critical cellular processes:
- Enzyme Inhibition : It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
- Microtubule Disruption : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, leading to mitotic arrest in cancer cells .
Biological Evaluations
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have demonstrated that derivatives of thiazole compounds can inhibit cell proliferation in various cancer cell lines. For instance, related thiazole derivatives have been reported to induce apoptosis in breast cancer cells by disrupting microtubule formation .
- Antimicrobial Properties : The thiazole moiety has been linked to antimicrobial activity against several bacterial strains. Research suggests that the compound can inhibit bacterial growth by interfering with cellular functions .
- Anti-inflammatory Effects : The inhibition of COX enzymes suggests potential applications in treating inflammatory conditions. The compound's ability to modulate inflammatory pathways could make it a candidate for further therapeutic exploration .
Case Studies
Several studies have focused on the biological evaluation of compounds similar to this compound:
- Study on Anticancer Activity : A study evaluated the effects of thiazole derivatives on cancer cell lines and found that certain substitutions enhanced their potency against resistant cancer types .
- Antimicrobial Evaluation : Another investigation highlighted the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria, emphasizing their potential as new antibiotic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide?
- Methodological Answer : The compound can be synthesized via acylation of 2-amino-5-(2,5-dichlorobenzyl)thiazole with phenoxyacetyl chloride. A typical procedure involves reacting the thiazole precursor with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane. The reaction is monitored by TLC, followed by filtration, washing, and recrystallization from ethanol-DMF mixtures to obtain the pure product . Similar protocols are used for analogous thiazole acetamides, ensuring high yields (70–85%) and structural fidelity.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and connectivity.
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹).
- Elemental analysis (CHNS) to verify purity and molecular composition.
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screening should focus on in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity. For antimicrobial studies, use microdilution assays against Gram-positive/negative bacteria and fungi. Structure-activity relationships (SAR) can be inferred by comparing results with analogs (e.g., dichlorobenzyl vs. fluorobenzyl derivatives) .
Advanced Research Questions
Q. How can structural modifications at the benzyl or phenoxy positions enhance biological activity?
- Methodological Answer : Systematic SAR studies involve:
- Substituent variation : Replace the 2,5-dichlorobenzyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate lipophilicity and target binding.
- Bioisosteric replacement : Substitute the phenoxy group with thiophene or furan rings to improve metabolic stability.
- Docking studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., tubulin for anticancer activity) . Experimental validation via enzyme inhibition assays (e.g., COX-2 for anti-inflammatory effects) is critical .
Q. How should researchers address contradictions in reported biological activity data for thiazole derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). To resolve these:
- Standardize assay protocols (e.g., consistent cell densities, exposure times).
- Validate results across multiple independent labs.
- Compare pharmacokinetic parameters (e.g., solubility, logP) to account for bioavailability differences. For example, a compound with high in vitro potency but poor solubility may underperform in vivo .
Q. What computational strategies can optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction path searches : Use quantum chemical calculations (e.g., DFT) to identify low-energy pathways for key steps like acylation or cyclization.
- Machine learning (ML) : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures.
- Feedback loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions. This approach reduces trial-and-error experimentation and accelerates reaction design .
Q. How can researchers design experiments to elucidate the mechanism of action (MoA) of this compound?
- Methodological Answer :
- Transcriptomics/proteomics : Perform RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins in treated vs. untreated cells.
- Fluorescence-based assays : Use probes like JC-1 for mitochondrial membrane potential to assess apoptosis induction.
- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory targets.
- In vivo models : Validate findings in xenograft mice, correlating tumor growth inhibition with biomarker expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
